molecular formula C11H13BrF3N3 B1441355 1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine CAS No. 1208081-84-8

1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine

Cat. No. B1441355
M. Wt: 324.14 g/mol
InChI Key: LSVUAJQDVOUKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine” appears to be a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group, a trifluoromethyl group, and a piperazine ring. The piperazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms, and it’s substituted with a methyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the bromo and trifluoromethyl groups, and finally the attachment of the methyl-substituted piperazine ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and piperazine rings, as well as the bromo and trifluoromethyl substituents. These groups could potentially influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the piperazine ring. The bromo group could potentially be replaced in a substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar trifluoromethyl group and the basic nitrogen atoms in the piperazine ring could influence its solubility in different solvents.


Scientific Research Applications

Antimicrobial Activity

Piperazine derivatives are explored for their potential in combating infectious diseases, particularly tuberculosis (TB). Girase et al. (2020) review the anti-mycobacterial activity of piperazine and its analogues, highlighting their role as vital building blocks in developing anti-TB molecules. These derivatives show promise against both multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis, underscoring the importance of piperazine in designing selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Neuropsychiatric Disorders

Piperazine derivatives are also significant in neuropsychiatric disorder treatments. For example, cariprazine, a piperazine derivative, has been approved for treating adults with schizophrenia and bipolar disorder. This drug's mechanism, partially agonizing dopamine D2 and D3 receptors and its unique pharmacokinetic profile, differentiates it pharmacologically from other antipsychotic drugs, offering a promising therapeutic alternative (Patel et al., 2022).

Chemokine Receptor Antagonism

Small molecule antagonists for chemokine CCR3 receptors, including (bi)piperidine and piperazine derivatives, have been explored for their potential in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists suggest their valuable role in managing allergic inflammation, providing a novel approach to allergy treatment (Willems & Ijzerman, 2010).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future research directions for this compound would depend on its intended use. For example, if it’s a potential pharmaceutical, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials.


properties

IUPAC Name

1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVUAJQDVOUKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-3-trifluoromethyl-pyridin-2-YL)-4-methyl-piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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